molecular formula C16H14F3N5O2 B2357451 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034332-10-8

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2357451
CAS No.: 2034332-10-8
M. Wt: 365.316
InChI Key: UJHHISNBUSZUGQ-UHFFFAOYSA-N
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Description

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound known for its diverse applications in scientific research. The compound's unique structure enables it to interact with various molecular targets, making it a valuable tool in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

  • Formation of 1-Ethyl-1H-pyrazol-4-yl: The starting material is 4-ethylpyrazole, synthesized via alkylation of pyrazole.

  • Construction of 1,2,4-Oxadiazole: This moiety is formed by the reaction of hydrazine with ethyl oxalyl chloride to yield a hydrazide, which is then cyclized using appropriate cyclizing agents like phosphorous oxychloride.

  • Condensation Reaction: The 1,2,4-oxadiazole derivative is then linked to a benzamide derivative in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).

Industrial Production Methods: For large-scale production, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. Key parameters such as temperature, reaction time, and solvent choice are finely tuned to achieve industrial efficiency.

Chemical Reactions Analysis

Types of Reactions: N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:

  • Oxidation: This reaction often occurs at the pyrazolyl ring, with reagents like peracids or potassium permanganate.

  • Reduction: Common reducing agents such as sodium borohydride or lithium aluminium hydride can reduce functional groups within the compound.

  • Substitution: Halogen atoms (in the trifluoromethyl group) can be substituted with nucleophiles in the presence of catalysts.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: Nucleophiles like amines and thiols.

Major Products Formed: The products of these reactions vary widely depending on the conditions but typically include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound is utilized in several research areas:

  • Chemistry: Used as a probe to study reaction mechanisms and molecular interactions.

  • Biology: Investigates cellular processes and signaling pathways.

  • Medicine: Potential therapeutic agent for various diseases.

  • Industry: Component in the development of new materials and chemicals.

Mechanism of Action

Uniqueness and Similar Compounds: Compared to structurally related compounds like N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, the ethyl substitution at the pyrazole ring endows unique properties such as enhanced binding affinity and specific reactivity profiles.

Comparison with Similar Compounds

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

  • N-((3-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

  • N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(fluoromethyl)benzamide

This should give you a comprehensive overview of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. Fascinating stuff, huh?

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-2-24-9-10(7-21-24)14-22-13(26-23-14)8-20-15(25)11-5-3-4-6-12(11)16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHHISNBUSZUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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